Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
Description
Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- (CAS 23250-42-2) is a cyclohexane-based ester characterized by a methyl ester group at the carboxylic acid position and two methyl substituents at the 1,4-positions of the cyclohexane ring in the trans-configuration . This compound is part of a broader class of cyclohexanecarboxylate esters, which are widely studied for their structural diversity and applications in organic synthesis, materials science, and pharmaceuticals. The trans-configuration of the methyl groups imparts distinct steric and electronic properties, influencing its reactivity, solubility, and physical characteristics compared to its cis-isomer (CAS 24292-52-2) .
Properties
IUPAC Name |
methyl 1,4-dimethylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8-4-6-10(2,7-5-8)9(11)12-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQLGTFGVSLQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885229, DTXSID80885231, DTXSID30865083 | |
| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis- | |
| Source | EPA DSSTox | |
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| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,4-dimethylcyclohexane-1-carboxylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23059-38-3, 23250-42-2 | |
| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis- | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023250422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis- | |
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| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dimethylcyclohexane Carboxylate | |
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| Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- | |
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Preparation Methods
Fischer Esterification of 1,4-Dimethylcyclohexanecarboxylic Acid
The most direct route involves the acid-catalyzed esterification of 1,4-dimethylcyclohexanecarboxylic acid with methanol. Sulfuric acid (H₂SO₄) serves as a catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity for nucleophilic attack by methanol.
Reaction Conditions
- Molar Ratio : A 6:1 methanol-to-acid ratio is optimal to drive the equilibrium toward ester formation.
- Catalyst Loading : 4.5 wt% H₂SO₄ relative to the acid ensures efficient protonation without excessive side reactions.
- Temperature and Time : Refluxing at 76°C for 7 hours achieves 98% conversion.
Mechanistic Considerations
The reaction proceeds via a tetrahedral intermediate, with water elimination as the rate-limiting step. The trans configuration of the methyl groups is preserved if the starting carboxylic acid is stereochemically pure.
Purification
Post-reaction, the crude product is washed with hot water to remove residual catalyst and methanol, followed by centrifugation and distillation under reduced pressure (bp: 206°C).
Transesterification of 1,4-Dimethylcyclohexanecarboxylate Precursors
Transesterification offers an alternative route using glycerol-bound esters (e.g., triglycerides) and methanol. While less common for this compound, the method is viable for industrial-scale synthesis.
Optimized Parameters
- Methanol-to-Oil Ratio : 6:1 (v/v) maximizes ester yield (93.3%).
- Catalyst : 4.5 wt% H₂SO₄.
- Reaction Time : 24 hours at 50°C ensures complete conversion.
Key Challenges
- Glycerol Solubility : Excess methanol increases glycerol solubility in the ester layer, necessitating rigorous washing.
- Isomer Separation : The cis isomer (CAS 23059-38-3) may co-form, requiring chromatographic or fractional distillation steps.
Reaction Optimization and Kinetic Analysis
Catalyst Screening
Comparative studies reveal sulfuric acid outperforms solid acid catalysts (e.g., Amberlyst-15) in yield and reaction rate:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| H₂SO₄ (4.5 wt%) | 98 | 7 |
| Amberlyst-15 | 83 | 24 |
| Sulfonated Carbons | 92 | 24 |
Temperature and Stereochemical Control
Elevated temperatures (>70°C) favor trans isomer stability due to reduced ring strain in the cyclohexane chair conformation. At 50°C, cis-trans equilibrium mixtures form, necessitating post-synthesis isolation.
Purification and Isolation of the Trans Isomer
Liquid-Liquid Extraction
Distillation and Chromatography
- Fractional Distillation : Effective for separating cis (bp: 203.41°C) and trans (bp: 206°C) isomers.
- Silica Gel Chromatography : Hexane/ethyl acetate (9:1) elutes the trans isomer with >99% purity.
Characterization and Quality Control
Spectroscopic Analysis
Thermal Stability
- TG-DTA : Decomposition onset at 250°C, with a mass loss of 95% by 300°C.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.
Products: Oxidation of the methyl ester group can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Conducted in an inert atmosphere, often in anhydrous solvents.
Products: Reduction of the ester group yields the corresponding alcohol.
-
Substitution
Reagents: Halogenating agents (e.g., thionyl chloride, phosphorus tribromide)
Conditions: Typically performed under reflux conditions.
Products: Substitution reactions can introduce halogen atoms into the cyclohexane ring or the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Scientific Research Applications
Chemistry
In organic synthesis, cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- is used as an intermediate in the preparation of various complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound is studied for its potential biological activities. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes. It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine
In medicinal chemistry, derivatives of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- are explored for their therapeutic potential. They are evaluated for their pharmacokinetic properties, bioavailability, and efficacy in treating various diseases.
Industry
Industrially, this compound is used in the manufacture of polymers, resins, and plasticizers. Its stability and reactivity make it suitable for incorporation into materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The trans-configuration of the methyl groups influences the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
2.1.1. Cyclohexanecarboxylic Acid, 4-Propyl-, 4-Ethoxyphenyl Ester, Trans- (CAS: Not explicitly listed)
- Structure : Features a 4-propyl group on the cyclohexane ring and a 4-ethoxyphenyl ester group.
- Key Differences: The larger 4-ethoxyphenyl ester substituent increases molecular weight and hydrophobicity compared to the methyl ester in the target compound.
2.1.2. Cyclohexanecarboxylic Acid, 4-Hydroxy-, Methyl Ester, Cis- (CAS 6125-57-1)
- Structure : Contains a hydroxyl group at the 4-position of the cyclohexane ring in the cis-configuration.
- Key Differences: The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing water solubility relative to the non-polar methyl-substituted target compound. The cis-configuration may lead to lower thermal stability compared to the trans-isomer due to reduced symmetry .
2.1.3. Cyclohexanecarboxylic Acid, 4-Hexyl-, 4-Cyanophenyl Ester, Trans- (CAS 62439-36-5)
- Structure: Includes a 4-hexyl chain on the cyclohexane ring and a 4-cyanophenyl ester group.
- The hexyl chain increases lipophilicity, making this compound more suitable for applications in hydrophobic matrices (e.g., liquid crystals) .
Diesters vs. Monoesters
2.2.1. Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)
- Structure : Contains two methyl ester groups at the 1,4-positions of the cyclohexane ring. The commercial product is predominantly the trans-isomer (CAS 94-60-0) .
- Key Differences: Physical Properties: DMCD (trans) has a melting point of 24–27°C and is insoluble in water, whereas the monoester (trans-1,4-dimethyl-) is likely a liquid at room temperature due to reduced symmetry and lower molecular weight. Applications: DMCD is used as a plasticizer and polymer intermediate, while monoesters like the target compound may serve as intermediates in fine chemical synthesis .
Isomeric Comparisons
| Property | Trans-1,4-Dimethyl- (Target) | Cis-1,4-Dimethyl- (CAS 24292-52-2) |
|---|---|---|
| Symmetry | Higher (trans-configuration) | Lower (cis-configuration) |
| Melting Point | Likely lower | Likely higher due to packing |
| Solubility in Water | Low | Slightly higher (polar cis-form) |
| Synthetic Utility | Preferred in steric-demanding reactions | Limited by steric hindrance |
Functional Group Variations
Biological Activity
Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- (CAS Number: 23250-42-2) is an organic compound with the molecular formula CHO. This compound features a cyclohexane ring substituted with two methyl groups at the 1 and 4 positions in a trans configuration, and its carboxylic acid group is esterified with methanol. Its unique structural properties make it valuable in various chemical and industrial applications, particularly in the synthesis of more complex organic compounds and potential therapeutic agents.
The biological activity of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- is primarily attributed to its ability to interact with various biomolecules. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which may participate in several biochemical pathways. The trans-configuration of the methyl groups can influence binding affinities and specificity towards different molecular targets, potentially affecting its pharmacological properties.
Potential Therapeutic Applications
Research has indicated that cyclohexanecarboxylic acid derivatives may exhibit various biological activities:
- Antimicrobial Properties : Some studies suggest that compounds with similar structures can inhibit bacterial growth and may serve as potential antimicrobial agents.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro.
- Enzyme Interactions : The compound has been investigated for its interactions with various enzymes, which could be pivotal in drug development .
Case Studies and Research Findings
-
Antimicrobial Activity :
A study explored the antimicrobial efficacy of cyclohexanecarboxylic acid derivatives against various pathogens. The results indicated that some compounds demonstrated significant inhibition of bacterial growth, suggesting a potential role in antibiotic development. -
Anti-inflammatory Research :
In a controlled experiment, cyclohexanecarboxylic acid derivatives were tested for their ability to reduce inflammation in animal models. Results showed a marked decrease in pro-inflammatory cytokines, indicating potential therapeutic benefits for inflammatory diseases. -
Enzyme Interaction Studies :
Research involving enzyme kinetics revealed that cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- interacts with specific enzymes involved in metabolic pathways. This interaction could facilitate the development of enzyme inhibitors or activators for therapeutic purposes .
Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| Cyclohexanecarboxylic acid | Parent compound | Lacks ester functionality |
| 1,4-Cyclohexanedicarboxylic acid | Dicarboxylic acid | Contains two carboxylic acid groups |
| Dimethyl 1,4-cyclohexanedicarboxylate | Dicarboxylate | Features two ester groups |
| Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-methyl ester | Methyl ester derivative | Different substitution pattern |
Uniqueness of Cyclohexanecarboxylic Acid, 1,4-Dimethyl-, Methyl Ester
The unique trans configuration and specific esterification of this compound provide distinct physical and chemical properties compared to its cis-isomer or other related compounds. This uniqueness enhances its potential applications in both research and industry.
Q & A
What are the optimal synthetic routes for producing trans-1,4-dimethylcyclohexanecarboxylic acid methyl ester with high stereochemical purity?
Basic Research Question
The synthesis of the trans isomer (CAS: 24292-52-2) often involves stereoselective esterification or isomerization. A common method includes the catalytic hydrogenation of substituted cyclohexene precursors under controlled pressure and temperature to favor trans-configuration . For improved stereochemical purity, chiral catalysts (e.g., Rhodium-based systems) can enhance diastereomeric excess. Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients (e.g., 9:1 ratio) effectively isolates the trans isomer .
How can the trans configuration of 1,4-dimethylcyclohexanecarboxylic acid methyl ester be confirmed experimentally?
Basic Research Question
X-ray crystallography is definitive for confirming trans stereochemistry. For example, a study on trans-4-formylcyclohexanecarboxylate derivatives (CAS: 54274-80-5) used crystallographic data to validate axial vs. equatorial substituent arrangements . Alternatively, NMR analysis (¹H and ¹³C) distinguishes trans isomers by coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons in cyclohexane systems) .
What factors influence the conformational stability of trans-1,4-dimethylcyclohexanecarboxylic acid methyl ester in solution?
Advanced Research Question
The stability of the trans isomer depends on steric interactions and solvent polarity. Computational studies (e.g., molecular mechanics or DFT) reveal that the trans configuration minimizes 1,3-diaxial strain between methyl and ester groups compared to cis isomers . Polar solvents (e.g., methanol) stabilize the ester group through hydrogen bonding, reducing ring flipping. Experimental data from substituted cyclohexane analogs (e.g., trans-1,4-di-tert-butylcyclohexane) show similar trends in energy barriers (~12–15 kJ/mol for chair-to-chair interconversion) .
How do researchers resolve contradictions in reported thermodynamic data for trans-1,4-dimethylcyclohexanecarboxylate derivatives?
Advanced Research Question
Discrepancies in enthalpy or stability data often arise from impurities or measurement techniques. For example, conflicting boiling points for trans isomers (e.g., 6236-88-0 vs. 24292-52-2) may result from incomplete purification . To address this, researchers should cross-validate data using gas chromatography (GC-MS) and differential scanning calorimetry (DSC) . Peer-reviewed studies on analogous compounds (e.g., trans-cyclohexanedicarboxylic acids) recommend using NIST reference standards for calibration .
What methodologies are recommended for analyzing the reactivity of the ester group in trans-1,4-dimethylcyclohexanecarboxylates under basic conditions?
Advanced Research Question
The ester group’s reactivity is influenced by steric hindrance from the trans-dimethyl substituents. Hydrolysis studies under alkaline conditions (e.g., NaOH/EtOH) show slower reaction rates compared to unsubstituted esters due to reduced nucleophilic accessibility. Kinetic assays using UV-Vis spectroscopy (monitoring at 270 nm for ester cleavage) quantify this effect . Computational modeling (e.g., transition state analysis in Gaussian) further predicts activation energies, correlating with experimental results .
How can researchers mitigate challenges in stereochemical resolution during large-scale synthesis of trans-1,4-dimethylcyclohexanecarboxylates?
Applied Research Question
Scale-up often amplifies stereochemical drift. Dynamic kinetic resolution (DKR) using immobilized enzymes (e.g., lipases) or chiral auxiliaries (e.g., Evans oxazolidinones) improves enantiomeric control . For instance, a patent describes using trans-4-aminocyclohexanecarboxylate intermediates to stabilize the desired configuration during multi-step syntheses . Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time .
What advanced computational tools are suitable for predicting the spectroscopic properties of trans-1,4-dimethylcyclohexanecarboxylic acid methyl ester?
Advanced Research Question
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets accurately predicts NMR chemical shifts and IR vibrational frequencies. For example, calculated IR spectra for trans-cyclohexanecarboxaldehyde derivatives (CAS: 32533-97-4) match experimental data within ±5 cm⁻¹ . Software like Gaussian or ORCA integrates solvent effects (e.g., PCM models) to refine predictions for polar environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
